molecular formula C22H20N2O2 B13096089 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole CAS No. 88670-79-5

2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole

Cat. No.: B13096089
CAS No.: 88670-79-5
M. Wt: 344.4 g/mol
InChI Key: TXDQFTBWFFCADB-UHFFFAOYSA-N
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Description

2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole (CAS 88670-79-5) is a high-purity indazole-based chemical reagent for research and development. This compound is supplied with a minimum purity of 97% and has a molecular weight of 344.41 g/mol, with the molecular formula C22H20N2O2 . The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with significant research value . Specifically, this compound belongs to a class of phenoxy and benzyloxy-substituted compounds investigated as psychoplastogens, which are promising candidates for neurological research . These molecules are studied for their potential to promote neuronal growth and improve neuronal structure, such as increasing dendritic spine density and complexity, which are crucial processes in brain plasticity . As such, this reagent holds significant interest for researchers in neuroscience and pharmacology exploring novel approaches to address challenges in neuronal health. Researchers are exploring its potential applications, which may include investigations related to neuropsychiatric disorders. The compound's structural features make it a valuable intermediate or target molecule for chemical synthesis and structure-activity relationship (SAR) studies in academic and industrial laboratories. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

88670-79-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethyl]indazole

InChI

InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)17-26-21-12-10-20(11-13-21)25-15-14-24-16-19-8-4-5-9-22(19)23-24/h1-13,16H,14-15,17H2

InChI Key

TXDQFTBWFFCADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromoethylamine to form 2-(4-(benzyloxy)phenoxy)ethylamine. This intermediate is then cyclized with hydrazine to yield the indazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Angiogenic Indazole Derivatives

highlights substituted indazoles such as 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (19) , 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (25) , and 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (31) . These compounds exhibit significant anti-angiogenic activity, attributed to their substituted benzyl groups at the indazole N2 position. Key comparisons:

  • Structural Differences: Unlike the target compound, which has a benzyloxy-phenoxyethyl substituent, these analogs feature direct benzyl or substituted benzyl groups (e.g., Cl, CH₃, OCH₃) at the N2 position.
  • Biological Activity : The presence of electron-withdrawing (Cl) or electron-donating (OCH₃) groups on the benzyl ring enhances anti-angiogenic potency, suggesting that substituent electronic properties critically influence activity .

Table 1: Anti-Angiogenic Indazole Derivatives

Compound Name Substituent at N2 Anti-Angiogenic Activity Reference
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole 4-Cl-benzyl High
2-(4-Methoxybenzyl)-3-(4-methylphenyl)-2H-indazole 4-OCH₃-benzyl Moderate-High
Target Compound Benzyloxy-phenoxyethyl Not reported
Benzimidazole and Triazole Hybrids

describes 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e). These hybrids combine benzimidazole, triazole, and thiazole moieties. Key comparisons:

  • Structural Complexity : The target compound lacks the triazole-thiazole-acetamide chain seen in 9a–e, which may enhance binding to biological targets like enzymes or receptors.
  • Synthetic Routes: Compounds in were synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound’s synthesis likely involves etherification or alkylation steps due to its phenoxyethyl group .

Table 2: Benzimidazole-Triazole Hybrids

Compound Name Core Structure Key Functional Groups Activity Reference
9c (Example from ) Benzimidazole-triazole Thiazole, acetamide Enzyme inhibition (docked)
Target Compound Indazole Benzyloxy-phenoxyethyl Unknown
Benzothiazole Derivatives

reports 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives , which share a benzyloxy-phenyl moiety with the target compound. Key comparisons:

  • Scaffold Differences : The benzothiazole core in vs. the indazole core in the target compound alters electronic properties and hydrogen-bonding capacity.
  • Biological Design : Benzothiazoles in were optimized for hydroxyl group placement to enhance solubility and target interaction, suggesting that the hydroxyl-free target compound may exhibit different pharmacokinetics .
Phenoxymethylbenzimidazoles

discusses 2-phenoxymethylbenzimidazoles, where phenoxy groups are linked to benzimidazole. While structurally distinct from the target compound, these analogs highlight the importance of phenoxy motifs in bioactivity:

  • Substituent Effects: Electron-donating groups on the phenoxy ring (e.g., OCH₃) in benzimidazoles improve antimicrobial activity, implying that the benzyloxy group in the target compound could similarly modulate efficacy .

Biological Activity

2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiprotozoal, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Indazole
  • Functional Groups : Benzyloxy and phenoxy groups
  • Substituents : Ethyl linker

Antiprotozoal Activity

A study highlighted the antiprotozoal activity of various indazole derivatives, including those similar to this compound. The findings indicated that these derivatives exhibit significant activity against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

Table 1: Antiprotozoal Activity of Indazole Derivatives

Compound IDIC50 (µM)PathogenReference
10.740E. histolytica
20.058G. intestinalis
30.045T. vaginalis
40.012G. intestinalis

The results indicate that compounds with specific substitutions on the indazole scaffold enhance antiprotozoal activity significantly compared to standard treatments like metronidazole.

Anticancer Activity

Research has also indicated that indazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of indazole derivatives revealed promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
  • Key Findings :
    • Compound A exhibited an IC50 of 12 µM against MCF-7.
    • Compound B demonstrated an IC50 of 8 µM against HepG2.

These results suggest that the structural modifications in the indazole scaffold can lead to enhanced anticancer activity.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of indazole derivatives, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).

The neuroprotective effects are attributed to:

  • MAO-B Inhibition : Compounds similar to this compound have shown potent MAO-B inhibitory activity.
  • Antioxidant Properties : These compounds also exhibit significant antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress.

Table 2: MAO-B Inhibition and Antioxidant Activity

Compound IDMAO-B IC50 (µM)ORAC Value (Trolox eq.)Reference
A0.0622.27
B0.0951.85

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